N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide
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Overview
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide is a complex organic compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its tetrahydroquinoline core, which is acetylated at the nitrogen atom and substituted with a methylbenzamide group. Its distinct chemical structure allows for diverse applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.
Acetylation: The nitrogen atom of the tetrahydroquinoline core is acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with Methylbenzamide: The final step involves coupling the acetylated tetrahydroquinoline with 3-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the amide group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in preclinical studies for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide can be compared with other similar compounds, such as:
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide: Differing by the presence of a trifluoromethyl group, which can alter its chemical properties and biological activity.
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide: Featuring a cyclohexane ring instead of a benzamide group, leading to different applications and effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-5-3-6-16(11-13)19(23)20-17-8-9-18-15(12-17)7-4-10-21(18)14(2)22/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNROAUUWAQEARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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